Cas no 208519-11-3 (1H-Pyrazol-3-amine,5-[4-(dimethylamino)phenyl]-)

1H-Pyrazol-3-amine,5-[4-(dimethylamino)phenyl]- structure
208519-11-3 structure
Product name:1H-Pyrazol-3-amine,5-[4-(dimethylamino)phenyl]-
CAS No:208519-11-3
MF:C11H14N4
MW:202.255661487579
CID:242053
PubChem ID:4715198

1H-Pyrazol-3-amine,5-[4-(dimethylamino)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-3-amine,5-[4-(dimethylamino)phenyl]-
    • 5-[4-(Dimethylamino)phenyl]-1H-pyrazol-3-amine
    • 1H-​Pyrazol-​3-​amine, 5-​[4-​(dimethylamino)​phenyl]​-
    • 5-(4-DIMETHYLAMINO-PHENYL)-2H-PYRAZOL-3-YLAMINE
    • 208519-11-3
    • AKOS001476588
    • D87912
    • 1H-Pyrazol-3-amine, 5-[4-(dimethylamino)phenyl]-
    • BB 0249397
    • 3-(4-(Dimethylamino)phenyl)-1H-pyrazol-5-amine
    • 5-(4-Dimethylamino-phenyl)-2H-pyrazol-3-yla mine
    • 5-(4-(dimethylamino)phenyl)-1H-pyrazol-3-amine
    • AEVQGVJAMBZOGK-UHFFFAOYSA-N
    • EN300-1833881
    • SCHEMBL3500574
    • 5-(4-dimethylaminophenyl)-2h-pyrazol-3-ylamine
    • MDL: MFCD06653292
    • Inchi: InChI=1S/C11H14N4/c1-15(2)9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,1-2H3,(H3,12,13,14)
    • InChI Key: AEVQGVJAMBZOGK-UHFFFAOYSA-N
    • SMILES: CN(C)C1=CC=C(C=C1)C2=CC(=N)NN2

Computed Properties

  • Exact Mass: 202.12202
  • Monoisotopic Mass: 202.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 57.9Ų

Experimental Properties

  • PSA: 57.94

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